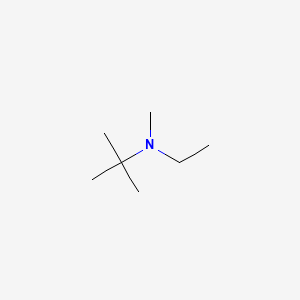

N-ethyl-N,2-dimethylpropan-2-amine

Description

Properties

CAS No. |

52841-28-8 |

|---|---|

Molecular Formula |

C7H17N |

Molecular Weight |

115.22 g/mol |

IUPAC Name |

N-ethyl-N,2-dimethylpropan-2-amine |

InChI |

InChI=1S/C7H17N/c1-6-8(5)7(2,3)4/h6H2,1-5H3 |

InChI Key |

BWWLCYLGZIWOHK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The following compounds share structural similarities with N-ethyl-N,2-dimethylpropan-2-amine, differing in substituents or chain length:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Density (kg/m³, 298.15 K) | CAS Number |

|---|---|---|---|---|

| This compound | C₇H₁₇N | 115.22 | 744.51 | Not provided |

| N,N,2,2-tetramethylpropan-1-amine | C₇H₁₇N | 115.22 | 732.21 | 10076-31-0 |

| N-methyl-N-propan-2-ylpropan-2-amine | C₇H₁₇N | 115.22 | 749.49 | 10342-97-9 |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 742 (lit.) | 7087-68-5 |

| N,2-dimethylbutan-2-amine | C₆H₁₅N | 101.19 | Not reported | 2978-64-5 |

Key Observations :

- Density Trends : this compound exhibits intermediate density compared to N,N,2,2-tetramethylpropan-1-amine (lower density) and N-methyl-N-propan-2-ylpropan-2-amine (higher density). Increased branching reduces molecular packing, lowering density .

- Molecular Size : DIPEA (C₈H₁₉N) has a longer carbon chain and higher molar mass, contributing to its lower density (0.742 g/mL) despite similar tertiary amine structure .

Pharmacological Relevance

These compounds exhibit high α₂C-AR selectivity but poor blood-brain barrier penetration, underscoring how branching and polar groups influence pharmacokinetics .

Q & A

Q. What are the key structural features and recommended synthetic routes for N-ethyl-N,2-dimethylpropan-2-amine?

this compound is a tertiary amine with a branched aliphatic backbone. Its structure includes a central carbon atom bonded to two methyl groups, an ethyl group, and a dimethylamine group. Synthesis typically involves alkylation of secondary amines or reductive amination. For example:

- Alkylation : Reacting dimethylpropan-2-amine with ethyl halides (e.g., ethyl bromide) in the presence of a base like potassium carbonate.

- Reductive amination : Using ketones (e.g., 2-methylpropan-2-one) with ethylamine and a reducing agent such as sodium cyanoborohydride.

Reaction conditions (temperature, solvent polarity, and catalyst choice) critically influence yield and purity .

Q. What analytical methods are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR can resolve signals for methyl groups (δ 1.0–1.5 ppm) and ethyl substituents (δ 0.9–1.3 ppm for CH, δ 2.3–2.7 ppm for CH) .

- Mass Spectrometry : Electron ionization (EI-MS) provides fragmentation patterns; the molecular ion peak (m/z ~129) confirms molecular weight .

- Infrared Spectroscopy : Stretching vibrations for C-N (1200–1350 cm) and C-H (2800–3000 cm) are diagnostic .

Q. How does the compound’s stability vary under different storage and experimental conditions?

Tertiary amines like this compound are generally stable but can oxidize in the presence of strong oxidizing agents (e.g., KMnO). Storage recommendations:

Q. What are the common reaction pathways for this compound in organic synthesis?

- Oxidation : Forms imine or nitroxide derivatives with oxidizing agents like m-CPBA.

- Alkylation/Protonation : The lone pair on nitrogen facilitates nucleophilic reactions, such as quaternary ammonium salt formation with alkyl halides.

- Complexation : Acts as a ligand for transition metals (e.g., Ni, Cu) in coordination chemistry .

Q. How can researchers accurately measure its physical properties (e.g., density, solubility)?

Experimental data from NIST and computational studies provide benchmark values:

| Property | Value (Experimental) | Method | Reference |

|---|---|---|---|

| Density (298.15 K) | 744.51 kg/m³ | Vibrating-tube densimeter | |

| Solubility in Water | Low (log P ~2.41) | Shake-flask method |

Advanced Research Questions

Q. How can force field parameters be optimized for molecular dynamics simulations of this compound?

Systematic optimization against experimental data (e.g., density, enthalpy of vaporization) is critical. The GROMOS 54A7 force field has been validated for similar tertiary amines. Key steps:

Q. What thermodynamic insights can be derived from its phase behavior and enthalpy data?

The compound’s low polarity results in weak intermolecular forces, reflected in its enthalpy of vaporization (ΔHvap ~37.78 kJ/mol). Phase diagrams indicate miscibility with non-polar solvents (e.g., hexane) but immiscibility with polar solvents (e.g., water) .

Q. How do steric effects influence its reactivity in nucleophilic substitution reactions?

The bulky tert-butyl group adjacent to the nitrogen creates significant steric hindrance, reducing nucleophilicity. For example:

- SN2 reactions are disfavored due to restricted backside attack.

- SN1 mechanisms may dominate in polar protic solvents, but carbocation stability is low, limiting utility .

Q. What strategies resolve discrepancies in reported physical or spectral data?

Q. How does its electronic structure impact interactions in catalytic systems?

The electron-rich nitrogen can coordinate to Lewis acids (e.g., AlCl), but steric bulk limits applicability in catalysis. Computational studies (NBO analysis) show weak donation from nitrogen lone pairs to metal centers, suggesting limited catalytic activity compared to less hindered amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.